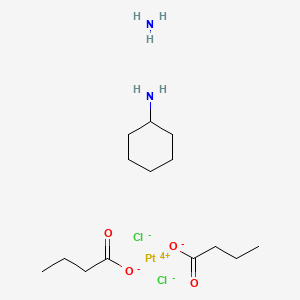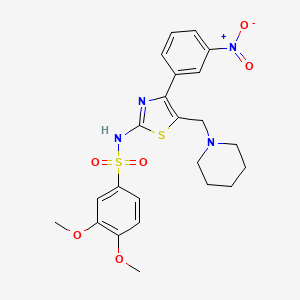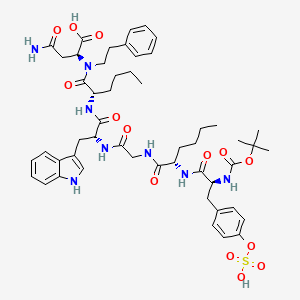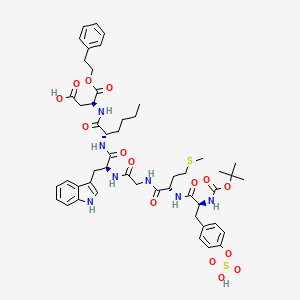
ヘリオトリン
概要
説明
Heliotrine is a naturally occurring pyrrolizidine alkaloid found in various species of the genus Heliotropium, such as Heliotropium europaeum and Heliotropium lasiocarpum . Pyrrolizidine alkaloids are known for their hepatotoxic and carcinogenic properties, making them significant in both toxicological and pharmacological studies .
科学的研究の応用
Heliotrine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its toxicological effects on liver cells and its role in plant defense mechanisms.
Medicine: Studied for its potential therapeutic applications, including its anti-tumor properties.
作用機序
ヘリオトリンは、細胞の巨大分子に結合する可能性のある反応性代謝物の生成を通じて主に効果を発揮し、肝毒性と発がん性につながります 。主な分子標的はDNAとタンパク質であり、DNA付加体とタンパク質架橋の形成につながります。 ヘリオトリン毒性に関連する経路には、シトクロムP450による生体活性化とそれに続く毒性ピロール代謝物の生成が含まれます .
生化学分析
Biochemical Properties
Heliotrine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of heliotrine is with cytochrome P450 enzymes in the liver. These enzymes metabolize heliotrine into reactive intermediates, which can form adducts with cellular macromolecules such as DNA and proteins. This interaction leads to the formation of DNA cross-links and protein adducts, contributing to the compound’s genotoxic and hepatotoxic effects .
Cellular Effects
Heliotrine exerts various effects on different types of cells and cellular processes. In hepatocytes, heliotrine induces DNA damage, leading to the activation of DNA damage response pathways. This activation results in cell cycle arrest and apoptosis. Additionally, heliotrine affects cell signaling pathways, including those involved in inflammation and oxidative stress. The compound also influences gene expression, leading to the upregulation of genes associated with DNA repair and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of heliotrine involves its bioactivation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can bind covalently to DNA, forming DNA adducts that interfere with DNA replication and transcription. Heliotrine also inhibits the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition further contributes to the compound’s genotoxic effects. Additionally, heliotrine can induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of heliotrine change over time due to its stability and degradation. Heliotrine is relatively stable under physiological conditions, but its reactive intermediates can degrade over time, reducing their genotoxic potential. Long-term exposure to heliotrine in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function. These long-term effects include chronic inflammation, fibrosis, and the development of liver tumors .
Dosage Effects in Animal Models
The effects of heliotrine vary with different dosages in animal models. At low doses, heliotrine induces mild DNA damage and cellular stress responses. At higher doses, the compound causes significant hepatotoxicity, characterized by liver necrosis, inflammation, and fibrosis. Threshold effects have been observed, with toxic effects becoming more pronounced at doses exceeding a certain threshold. High doses of heliotrine can also lead to systemic toxicity, affecting other organs such as the kidneys and lungs .
Metabolic Pathways
Heliotrine is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates, which can undergo further biotransformation by phase II enzymes such as glutathione S-transferases. These enzymes conjugate the reactive intermediates with glutathione, facilitating their excretion from the body. Heliotrine’s metabolism also affects metabolic flux and metabolite levels, leading to alterations in cellular redox status and energy metabolism .
Transport and Distribution
Heliotrine is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, heliotrine can bind to cellular proteins and nucleic acids, influencing its localization and accumulation. The distribution of heliotrine within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of heliotrine is critical for its activity and function. Heliotrine can localize to the nucleus, where it interacts with DNA and nuclear proteins, leading to genotoxic effects. The compound can also be found in the cytoplasm, where it interacts with cytoplasmic proteins and organelles such as mitochondria. Heliotrine’s localization to specific subcellular compartments is influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action .
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amino alcohols with aldehydes or ketones under acidic conditions to form the pyrrolizidine ring .
Industrial Production Methods: Industrial production of heliotrine typically involves the extraction from plant sources, particularly from species of the genus Heliotropium. The extraction process includes drying the plant material, followed by solvent extraction and purification using chromatographic techniques .
化学反応の分析
反応の種類: ヘリオトリンは、次のような様々な化学反応を起こします。
酸化: ヘリオトリンは、酸化されてヘリオトリンN-オキシドを形成することができ、これは植物中に見られる一般的な代謝産物です.
還元: ヘリオトリンの還元は、ジヒドロヘリオトリンの生成につながる可能性があります。
置換: ピロリジジン環の窒素原子で求核置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素または過酸が一般的に使用される酸化剤です。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは典型的な還元剤です。
置換: ハロゲン化アルキルまたは酸塩化物が置換反応に使用されます。
主要な生成物:
酸化: this compoundN-オキシド
還元: ジヒドロヘリオトリン
置換: 様々な置換ピロリジジン誘導体
4. 科学研究への応用
ヘリオトリンは、科学研究においていくつかの応用があります。
類似化合物との比較
ヘリオトリンは、ラシオカルピン、レトロシン、モノクロタリンなどの他のピロリジジンアルカロイドに似ています 。ヘリオトリンは、その特定の構造的特徴と生物活性においてユニークです。
ラシオカルピン: 強力な肝毒性と発がん性で知られています。
レトロシン: 同様の毒性特性を示しますが、代謝経路が異なります。
モノクロタリン: 主に肺毒性と肺高血圧症の動物モデルにおける使用について研究されています。
特性
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKRLGHEKVMNT-UJDVCPFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075381 | |
| Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-33-3 | |
| Record name | (+)-Heliotrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heliotrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HELIOTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB88Y4FUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)




![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)
![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)


![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)
![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)

![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)
